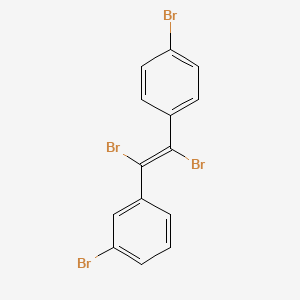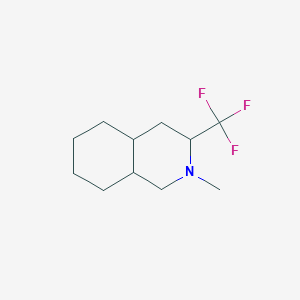
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline (DMTMI) is a heterocyclic compound containing both nitrogen and fluorine. It is an important chemical used in a variety of applications, including chemical synthesis, drug discovery, and medicinal chemistry. DMTMI is synthesized in a two-step process using a combination of trifluoromethylation and N-alkylation reactions. It has a wide range of biological activities, including antiviral, antifungal, and antitumor activities, as well as being a potential therapeutic agent for a variety of diseases.
Mecanismo De Acción
The mechanism of action of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is not fully understood, but it is thought to involve the inhibition of enzymes involved in the biosynthesis of proteins, nucleic acids, and other cellular components. In addition, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been shown to interact with DNA and RNA, and may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline have been extensively studied. It has been shown to have antiviral, antifungal, and antitumor activities, and has been evaluated as a potential therapeutic agent for a variety of diseases. In addition, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been shown to interact with DNA and RNA, and may also be involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. However, there are some limitations to its use, including its instability in water and its potential toxicity.
Direcciones Futuras
The potential applications of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline are vast and there are many future directions for research. These include further investigation of its antiviral, antifungal, and antitumor activities, as well as its potential to be used as a therapeutic agent for a variety of diseases. In addition, further research into its mechanism of action, its interaction with DNA and RNA, and its potential to regulate gene expression may lead to new and exciting discoveries. Finally, further research into its stability in water and its potential toxicity may lead to the development of more stable and safe formulations of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline for use in laboratory experiments.
Métodos De Síntesis
The synthesis of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is achieved through two steps. The first step involves the trifluoromethylation of a nitrogen and a carbon atom on the isoquinoline ring. This is accomplished by the reaction of a trifluoromethyl halide with the isoquinoline in the presence of a base such as sodium carbonate. The second step involves the N-alkylation of the isoquinoline ring with an alkyl halide. This is typically accomplished by the reaction of the isoquinoline with an alkyl halide in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been widely studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess antiviral, antifungal, and antitumor activities, and has been evaluated as a potential therapeutic agent for a variety of diseases. In addition, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline has been used in the synthesis of a variety of heterocyclic compounds, including quinolone antibiotics, benzodiazepines, and other bioactive molecules.
Propiedades
IUPAC Name |
2-methyl-3-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N/c1-15-7-9-5-3-2-4-8(9)6-10(15)11(12,13)14/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFYUQDTNSFHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCCC2CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)
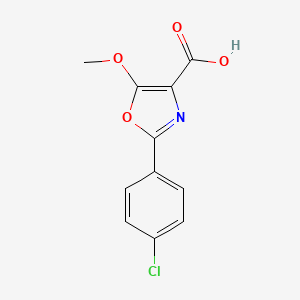
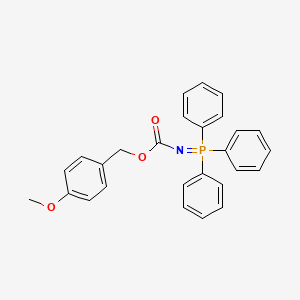
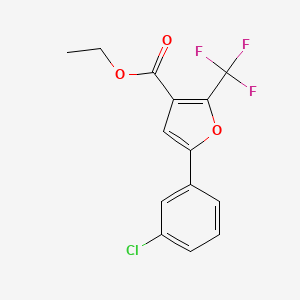
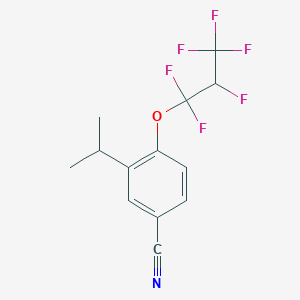
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)
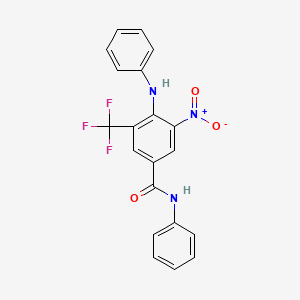
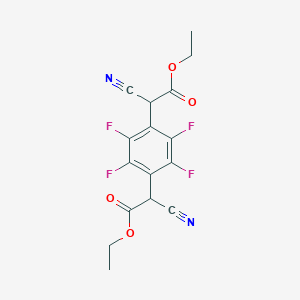
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)
